![molecular formula C15H13ClI3NO4 B12825216 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride](/img/structure/B12825216.png)
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is a phenylalanine derivative, characterized by the presence of multiple iodine atoms and a phenoxy group, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride involves several stepsThe reaction conditions typically involve the use of iodine and iodide salts in an organic solvent, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the removal of iodine atoms.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, iodide salts, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxidized and reduced forms of the compound .
Applications De Recherche Scientifique
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of iodine metabolism and thyroid function.
Medicine: Investigated for its potential therapeutic effects in thyroid disorders and as a radiolabeled compound for diagnostic imaging.
Industry: Utilized in the production of iodinated contrast agents for medical imaging
Mécanisme D'action
The mechanism of action of 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride involves its interaction with thyroid hormone receptors and enzymes involved in iodine metabolism. The compound can mimic the action of natural thyroid hormones, influencing metabolic pathways and cellular processes. Its radiolabeled form can be used to trace iodine uptake and distribution in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5-Triiodo-L-thyronine sodium salt: Another iodinated phenylalanine derivative with similar applications in thyroid research and medical imaging.
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid: A less iodinated version of the compound with slightly different chemical properties and applications.
Uniqueness
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride is unique due to its high degree of iodination and the presence of a phenoxy group, which confer distinct chemical and biological properties. These features make it particularly valuable in studies of iodine metabolism and thyroid function .
Propriétés
Formule moléculaire |
C15H13ClI3NO4 |
|---|---|
Poids moléculaire |
693.39 g/mol |
Nom IUPAC |
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/i3+1,4+1,7+1,10+1,11+1,14+1; |
Clé InChI |
HFEMPWKWYHWPQX-TYGZZJAOSA-N |
SMILES isomérique |
C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)CC(C(=O)O)N)I)I)O.Cl |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


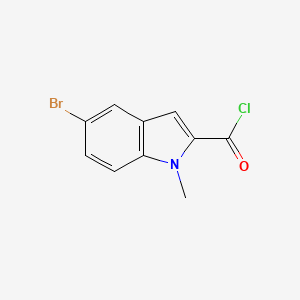
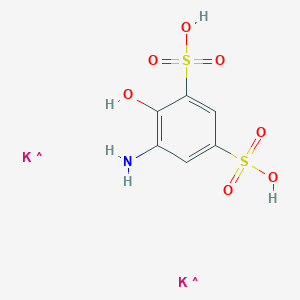

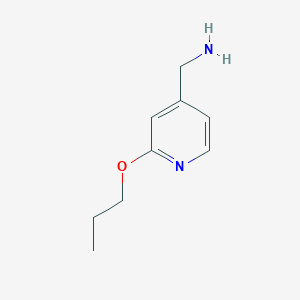
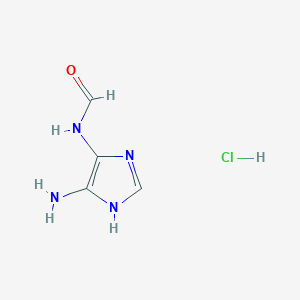
![2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B12825151.png)
![Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester](/img/structure/B12825169.png)
![1-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12825185.png)



![3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12825204.png)
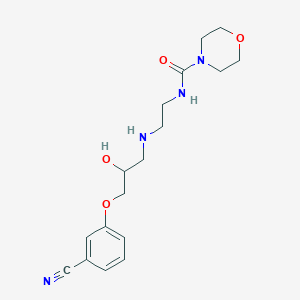
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one](/img/structure/B12825210.png)
